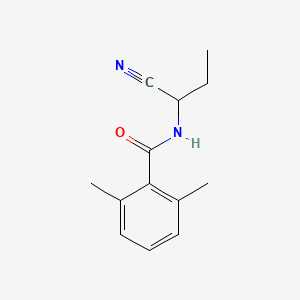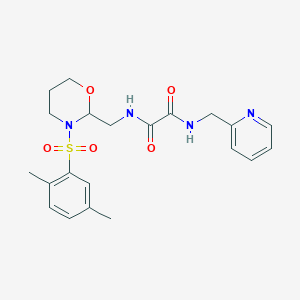![molecular formula C13H10N4O2 B2761541 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926205-67-6](/img/structure/B2761541.png)
1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Applications De Recherche Scientifique
1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, such as 1-(4-methylpyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, 1-(4-chloropyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and 1-(3-bromopyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. It has also been used in the investigation of pharmacological activities, such as anti-inflammatory, anti-diabetic, and anti-tumor activities. Additionally, it has been used in the study of biochemical and physiological effects, such as its effects on the activity of enzymes involved in drug metabolism.
Mécanisme D'action
The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is not yet fully understood. Studies have shown that this compound can interact with enzymes involved in drug metabolism, such as cytochrome P450 (CYP) enzymes, to inhibit their activity. This inhibition of enzyme activity may explain its pharmacological activities, such as its anti-inflammatory and anti-diabetic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 (CYP) enzymes, leading to reduced drug metabolism and increased drug efficacy. Additionally, it has been shown to have anti-inflammatory, anti-diabetic, and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound and is easy to synthesize. Additionally, it can be used in a variety of experiments, such as in the synthesis of various compounds, in the investigation of pharmacological activities, and in the study of biochemical and physiological effects. However, there are also some limitations to its use. For example, its mechanism of action is not yet fully understood, so further research is needed to fully understand its effects.
Orientations Futures
There are several potential future directions for research involving 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Further research is needed to fully understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to investigate its potential therapeutic applications, such as its potential use in the treatment of various diseases. Additionally, further research is needed to investigate its potential use as an inhibitor of drug metabolism, as well as its potential use in the synthesis of various compounds. Finally, further research is needed to investigate its potential toxic effects, as well as its potential for drug-drug interactions.
Méthodes De Synthèse
1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be synthesized through a multi-step process, beginning with the reaction of pyridine-3-carboxylic acid with ethyl acetoacetate and sodium ethoxide, followed by the condensation of the product with ethyl chloroacetate and the reaction of the product with dimethylformamide and hydrazine hydrate. The final product is obtained by the reaction of the intermediate with hydrochloric acid.
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-13(19)11-4-10-7-16-17(12(10)15-6-11)8-9-2-1-3-14-5-9/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGPXGYPXROOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2761460.png)


![N-(pyridin-2-ylmethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2761465.png)


![1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2761469.png)
![(3aS,6aR)-Tetrahydrofuro[2,3-b]furan-2(6aH)-one](/img/structure/B2761470.png)


![3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2761475.png)
![N-(benzo[d]thiazol-5-yl)-4-fluorobenzamide](/img/structure/B2761477.png)

![4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2761481.png)
